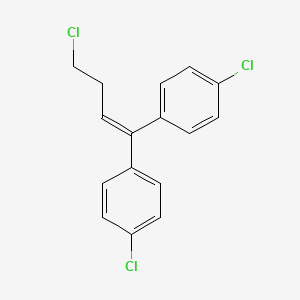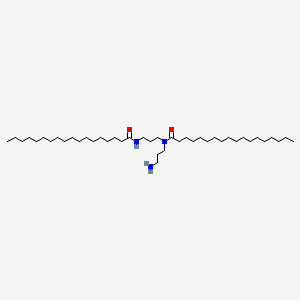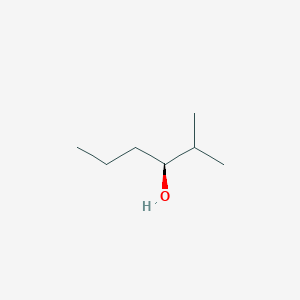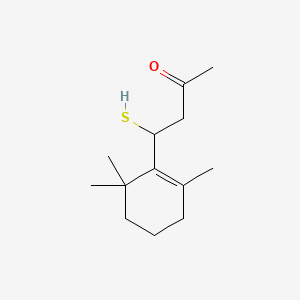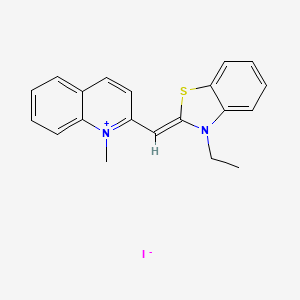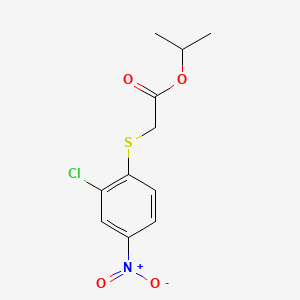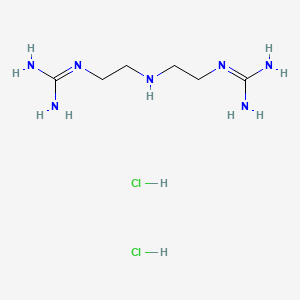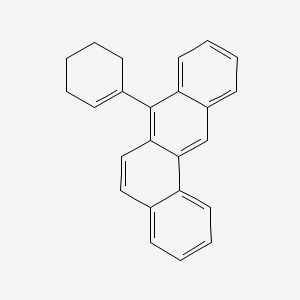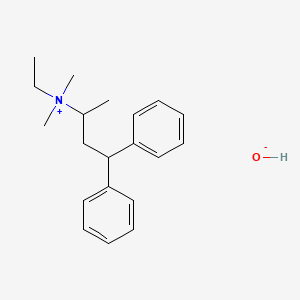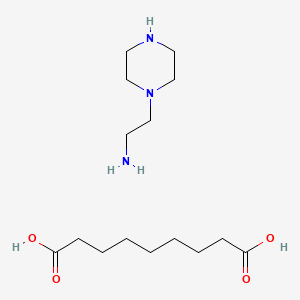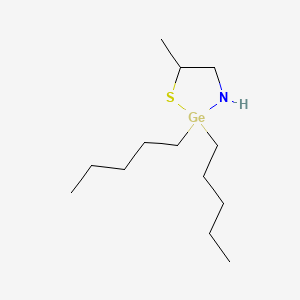
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine: is a chemical compound with the molecular formula C13H29GeNS and a molecular weight of 304.08106 g/mol . This compound is part of the thiazagermolidine family, which is characterized by the presence of a germanium atom within a thiazolidine ring structure. The unique combination of germanium and sulfur in its structure makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The thiazolidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium oxides and sulfur-containing by-products.
Reduction: Germanium hydrides and reduced sulfur compounds.
Substitution: Various substituted thiazagermolidine derivatives.
Applications De Recherche Scientifique
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with molecular targets such as enzymes and receptors. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dipentyl-5-methyl-1,3,2-thiazastannolidine: Contains a tin atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazasilolidine: Contains a silicon atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazaphospholidine: Contains a phosphorus atom instead of germanium.
Uniqueness
The presence of a germanium atom in 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine distinguishes it from its analogs. Germanium imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
84260-48-0 |
|---|---|
Formule moléculaire |
C13H29GeNS |
Poids moléculaire |
304.1 g/mol |
Nom IUPAC |
5-methyl-2,2-dipentyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-4-6-8-10-14(11-9-7-5-2)15-12-13(3)16-14/h13,15H,4-12H2,1-3H3 |
Clé InChI |
ONKWXMOZIHJLTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Ge]1(NCC(S1)C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



